molecular formula C9H14N2O7 B091514 gamma-Glutamylaspartic acid CAS No. 16804-55-0

gamma-Glutamylaspartic acid

Cat. No. B091514
CAS RN: 16804-55-0
M. Wt: 262.22 g/mol
InChI Key: JTJZAUVWVBUZAU-WHFBIAKZSA-N
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Description

Gamma-glutamylaspartic acid (GluAsp) is a dipeptide consisting of glutamate and aspartate amino acids. It is a naturally occurring molecule that is found in various biological systems, including the brain, liver, and kidney. GluAsp has gained significant attention in recent years due to its potential therapeutic applications in the treatment of various diseases. In

Scientific Research Applications

  • Role in Human Autoimmune Diseases : Gamma-glutamylaspartic acid, through its association with Glutamic Acid Decarboxylase (GAD) enzymes, has a significant role in autoimmune diseases like neurological disorders and insulin-dependent diabetes. GAD enzymes catalyze the formation of gamma-aminobutyric acid (GABA) and have been studied for their involvement in autoimmune responses (Lernmark, 1996).

  • Applications in Industry and Medicine : Gamma-glutamylaspartic acid is used in various industries due to its properties as a thickener, cryoprotectant, humectant, drug carrier, and biological adhesive. Its biodegradability makes it applicable in food, cosmetics, medicine, and water treatments (Shih & Van, 2001).

  • Biodegradable Polymer Properties : The compound, as Poly-gamma-glutamic acid (γ-PGA), is notable for being water-soluble, anionic, biodegradable, and edible. Its properties have led to applications in moisture retention, as a super absorbent polymer, and in immune stimulation and anti-tumor agents (Sung et al., 2005).

  • Microbial Synthesis and Biopolymer Applications : Gamma-glutamylaspartic acid is synthesized by certain bacteria like Bacillus subtilis. Its properties, like biodegradability, non-toxicity, and non-immunogenic nature, have made it a valuable biopolymer in food, medical, and wastewater industries (Luo et al., 2016).

  • Thermosensitivity and Biodegradability : Research shows that gamma-glutamylaspartic acid can be modified to produce thermosensitive and biodegradable polymers. These polymers have potential applications in medical and industrial fields due to their unique properties (Shimokuri et al., 2004).

  • Association with Epilepsy and Autoimmunity : Studies have connected gamma-glutamylaspartic acid with epilepsy and autoimmune responses through its role in the synthesis of GABA. This association has implications for understanding and treating conditions like refractory epilepsy (Kanter et al., 2008).

  • Potential in Corneal Wound Healing : Gamma-glutamylaspartic acid has been studied for its potential in promoting corneal wound healing. Its properties like anti-inflammatory effects and cell proliferation enhancement make it a promising material in medical treatments (Bae et al., 2010).

  • Bioengineering for Enhanced Production : Genetic and metabolic engineering techniques are being explored to enhance the microbial production of gamma-glutamylaspartic acid. These efforts aim to optimize yield and cost-effectiveness for broader applications (Cao et al., 2018).

  • Association with Mental Health Disorders : Research has explored the connection between gamma-glutamylaspartic acid and mental health disorders. The enzyme's role in GABA synthesis suggests its involvement in conditions like anxiety, major depression, and neuroticism (Hettema et al., 2006).

properties

CAS RN

16804-55-0

Product Name

gamma-Glutamylaspartic acid

Molecular Formula

C9H14N2O7

Molecular Weight

262.22 g/mol

IUPAC Name

(2S)-2-[[(4S)-4-amino-4-carboxybutanoyl]amino]butanedioic acid

InChI

InChI=1S/C9H14N2O7/c10-4(8(15)16)1-2-6(12)11-5(9(17)18)3-7(13)14/h4-5H,1-3,10H2,(H,11,12)(H,13,14)(H,15,16)(H,17,18)/t4-,5-/m0/s1

InChI Key

JTJZAUVWVBUZAU-WHFBIAKZSA-N

Isomeric SMILES

C(CC(=O)N[C@@H](CC(=O)O)C(=O)O)[C@@H](C(=O)O)N

SMILES

C(CC(=O)NC(CC(=O)O)C(=O)O)C(C(=O)O)N

Canonical SMILES

C(CC(=O)NC(CC(=O)O)C(=O)O)C(C(=O)O)N

melting_point

192-195°C

Other CAS RN

16804-55-0

physical_description

Solid

synonyms

gamma-Glu-Asp
gamma-glutamylaspartic acid
Glu-Asp
glutamylaspartate
LGLA

Origin of Product

United States

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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